
1-Butyl-3-vinylimidazolium hexafluorophosphate
Vue d'ensemble
Description
1-Butyl-3-vinylimidazolium hexafluorophosphate is a useful research compound. Its molecular formula is C9H15F6N2P and its molecular weight is 296.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemical Reactions : This ionic liquid shows potential as a solvent for photochemical reactions, benefiting from its low oxygen solubility, slow molecular diffusion, and enhancement of triplet excited state and radical ion lifetime (Álvaro, Ferrer, García, & Narayana, 2002).
Solvent Applications : It completely dissolves in aqueous ethanol, offering a green solution for cleaning, purification, and separations using ionic liquids (Swatloski, Visser, Reichert, Broker, Farina, Holbrey, & Rogers, 2001).
NMR Relaxation Studies : Demonstrates rotational characteristics supported by ab-initio molecular structures and NMR relaxation methods (Carper, Wahlbeck, Antony, Mertens, Dölle, & Wasserscheid, 2004).
Polymer Synthesis : Effective in catalyzing the synthesis of high molecular weight polymers, resulting in a relatively high molecular weight polymer at 60°C (Nara, Harjani, Salunkhe, Mane, & Wadgaonkar, 2003).
Molecular Dynamics : Shows good agreement with experimental values for its thermodynamic properties in molecular dynamics studies (Morrow & Maginn, 2002).
Green Chemistry : Used as a recyclable alternative to chlorinated solvents for stereoselective halogenation of alkenes and alkynes (Chiappe, Capraro, Conte, & Pieraccini, 2001).
Ionic Conductivity Studies : Its ionic conductivities have been studied through molecular dynamics, showing lower simulated conductivities than experimental results (Picalek & Kolafa, 2007).
Electrochemical Reduction : Utilized in the electrochemical reduction of supercritical carbon dioxide in ionic liquid (Zhao, Jiang, Han, Li, Zhang, Liu, He, & Wu, 2004).
Polymerisation Processes : Proves effective in copper(I) mediated living radical polymerisation of methyl methacrylate, enhancing reaction rate and producing narrow polydispersity polymers (Carmichael, Haddleton, Bon, & Seddon, 2000).
Propriétés
IUPAC Name |
1-butyl-3-ethenylimidazol-1-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2.F6P/c1-3-5-6-11-8-7-10(4-2)9-11;1-7(2,3,4,5)6/h4,7-9H,2-3,5-6H2,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDPJXUWZOHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)C=C.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F6N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


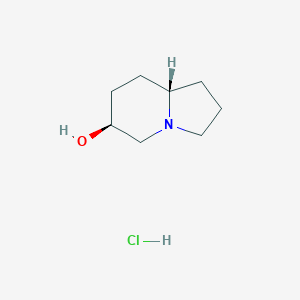
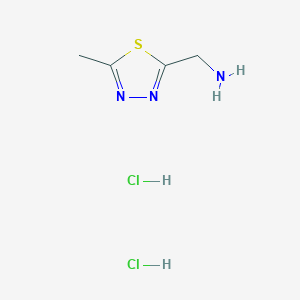

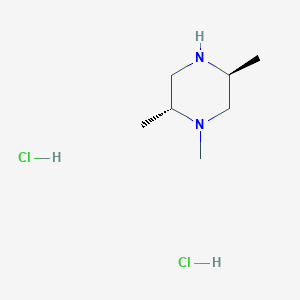

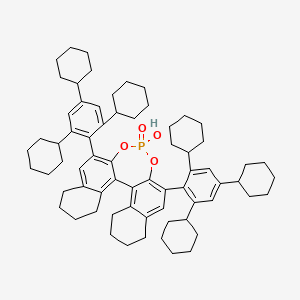
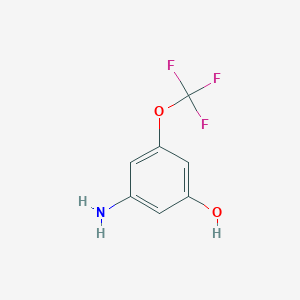

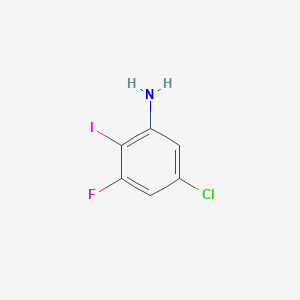
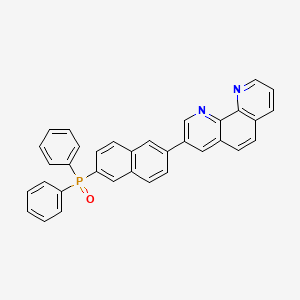
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid](/img/structure/B8144129.png)
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde](/img/structure/B8144137.png)
![2,7-Bis(4-aminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8144138.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8144141.png)
